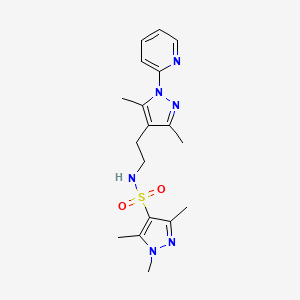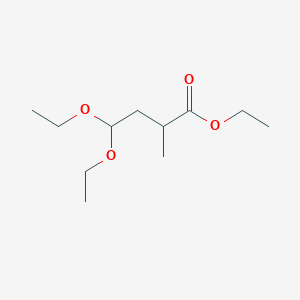![molecular formula C13H14N2O3S B2794921 [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-82-8](/img/structure/B2794921.png)
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .
Molecular Structure Analysis
The molecular structure of “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Attached to this ring is an ethoxyphenylamino group and an acetic acid group .Aplicaciones Científicas De Investigación
- ETAA has been investigated as a potential corrosion inhibitor. Researchers have explored its ability to protect metal surfaces from degradation caused by chemical reactions with the environment. By forming a protective layer on metal surfaces, ETAA can mitigate corrosion and extend the lifespan of materials .
- ETAA is used in proteomics studies. It may serve as a tool for investigating protein interactions, post-translational modifications, and protein expression patterns. Researchers utilize ETAA to gain insights into cellular processes and disease mechanisms .
- ETAA could play a role in gene editing techniques. Although research in this area is ongoing, its chemical properties suggest potential applications in gene therapy or CRISPR-based approaches. Further studies are needed to explore its efficacy and safety .
- Some studies have explored ETAA’s antimicrobial activity. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Investigating its mechanism of action and potential applications in drug development is an active area of research .
- Researchers have developed synthetic pathways to prepare ETAA. These pathways involve chemical reactions that yield the compound. Understanding these synthetic routes is crucial for its production and further derivatization .
- ETAA’s biological effects, such as its impact on cellular processes or receptors, remain an area of interest. Pharmacological studies aim to elucidate its potential therapeutic applications, including anti-inflammatory or analgesic properties .
Corrosion Inhibition
Proteomics Research
Gene Editing Applications
Antimicrobial Properties
Synthetic Pathways and Organic Chemistry
Biological Activity and Pharmacology
Direcciones Futuras
The future directions of research on “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to understand their synthesis and chemical reactions .
Mecanismo De Acción
Target of Action
The primary target of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in enhancing insulin sensitivity .
Mode of Action
The compound interacts with PPARγ, leading to its activation . The activation of PPARγ results in enhanced insulin sensitivity, which is beneficial in the management of diabetes .
Biochemical Pathways
The activation of PPARγ affects several biochemical pathways. One of the key pathways is the insulin signaling pathway . By enhancing insulin sensitivity, the compound promotes the efficient utilization of glucose, thereby helping to regulate blood sugar levels .
Pharmacokinetics
It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, as these compounds are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.
Result of Action
The activation of PPARγ by [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid leads to enhanced insulin sensitivity at the molecular level. This can result in improved glucose utilization at the cellular level, which is particularly beneficial for individuals with insulin resistance or type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid. For instance, the presence of water can affect the stability of the compound . Additionally, the compound’s efficacy can be influenced by the individual’s metabolic state, such as the level of insulin resistance.
Propiedades
IUPAC Name |
2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXSAKYPGZIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)


![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)


![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)
